molecular formula C19H22N2O B1222310 3-[4-(5-Pentyl-2-pyridinyl)phenyl]acrylamide

3-[4-(5-Pentyl-2-pyridinyl)phenyl]acrylamide

Cat. No.: B1222310
M. Wt: 294.4 g/mol
InChI Key: YALIPMYQZOWTDL-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(5-pentyl-2-pyridinyl)phenyl]-2-propenamide is a phenylpyridine.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

(E)-3-[4-(5-pentylpyridin-2-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C19H22N2O/c1-2-3-4-5-16-8-12-18(21-14-16)17-10-6-15(7-11-17)9-13-19(20)22/h6-14H,2-5H2,1H3,(H2,20,22)/b13-9+

InChI Key

YALIPMYQZOWTDL-UKTHLTGXSA-N

Isomeric SMILES

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)N

SMILES

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C=CC(=O)N

Canonical SMILES

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C=CC(=O)N

Synonyms

concentramide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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